BenchChemオンラインストアへようこそ!

(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Cytotoxicity Breast cancer Piperazine-thiazole hybrids

(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone (CAS 1251575-07-1) is a heterocyclic hybrid molecule that integrates a 4-benzylpiperazine amide with a 2-(pyrimidin-2-ylamino)-1,3-thiazole scaffold. This structural class, featuring piperazine-pyrimidine-thiazole connectivity, is documented in process patents as a tyrosine kinase signal transduction modulator.

Molecular Formula C19H20N6OS
Molecular Weight 380.47
CAS No. 1251575-07-1
Cat. No. B2766698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone
CAS1251575-07-1
Molecular FormulaC19H20N6OS
Molecular Weight380.47
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC4=NC=CC=N4
InChIInChI=1S/C19H20N6OS/c26-17(16-14-27-19(22-16)23-18-20-7-4-8-21-18)25-11-9-24(10-12-25)13-15-5-2-1-3-6-15/h1-8,14H,9-13H2,(H,20,21,22,23)
InChIKeyFVOWNHXJEFOXFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone – Chemical Identity and Core Scaffold for Targeted Procurement


(4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone (CAS 1251575-07-1) is a heterocyclic hybrid molecule that integrates a 4-benzylpiperazine amide with a 2-(pyrimidin-2-ylamino)-1,3-thiazole scaffold. This structural class, featuring piperazine-pyrimidine-thiazole connectivity, is documented in process patents as a tyrosine kinase signal transduction modulator [1]. The compound is primarily supplied as a research-grade intermediate or screening probe for kinase-targeted drug discovery programs.

Why Generic Substitution of (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone Is Not Scientifically Defensible


The 2-(pyrimidin-2-ylamino)thiazole-4-carboxamide scaffold displays regioisomeric sensitivity: the pyrimidine-2-ylamino attachment differentiates this compound from the more common pyrimidine-4-ylamino kinase inhibitor architecture (e.g., dasatinib analogs). The 4-benzylpiperazine N-substitution further modulates lipophilicity and target binding topology compared to phenylpiperazine or methylpiperazine counterparts [1]. Consequently, generic substitution with a closely related piperazine-thiazole-pyrimidine congener risks non-equivalent target engagement and altered selectivity profiles, demanding compound-specific quantitative evidence for procurement decisions.

Quantitative Differentiation of (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone Against Closest Analogs


Cytotoxicity in BT-474 Breast Cancer Cells: Head-to-Head Potency Advantage Over Structural Analogs

In MTT assays, (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone exhibited an IC50 of 0.99 µM against BT-474 breast carcinoma cells . By comparison, the des-benzyl analog (piperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone showed significantly reduced potency (IC50 >10 µM), indicating a >10-fold loss of activity upon removal of the benzyl group . This demonstrates the critical contribution of the benzyl substituent to cellular target engagement.

Cytotoxicity Breast cancer Piperazine-thiazole hybrids

Kinase Selectivity Fingerprint: Class-Level Selectivity Advantage Over Multi-Targeted Thiazole-Pyrimidine Inhibitors

The 2-(pyrimidin-2-ylamino)thiazole substructure is associated with preferential binding to a narrower subset of tyrosine kinases compared to the promiscuous 2-(pyrimidin-4-ylamino)thiazole motif found in dasatinib and related multi-kinase inhibitors [1][2]. While direct kinome profiling of the compound itself is not publicly available, class-level structure-activity relationship (SAR) data indicate that pyrimidine-2-ylamino substitution reduces off-target kinase engagement relative to the 4-ylamino isomer by approximately 2- to 5-fold across a panel of 50 kinases [2].

Kinase selectivity Tyrosine kinase Piperazine-thiazole scaffold

cLogP and Lipophilic Efficiency: Differentiated Physicochemical Profile Versus Piperazine-Phenyl Analogs

The calculated logP (cLogP) of (4-benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone is approximately 2.8, compared to ~3.5 for the corresponding 4-phenylpiperazine analog [1]. Combined with its sub-micromolar BT-474 IC50, this yields a lipophilic efficiency (LipE = pIC50 – cLogP) of approximately 3.2, which is 0.7-1.0 units higher than that of the phenyl analog (LipE ~2.3) [1]. This indicates more efficient utilization of lipophilicity for target binding.

Lipophilicity Drug-likeness Physicochemical properties

Optimal Research and Industrial Use Cases for (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone


Kinase Inhibitor Lead Optimization with Defined Selectivity Requirements

Use as a starting point for medicinal chemistry programs aiming to develop selective tyrosine kinase inhibitors. Its 2-(pyrimidin-2-ylamino)thiazole core offers a scaffold-directed selectivity advantage over more promiscuous pyrimidine-4-ylamino chemotypes , while the benzylpiperazine amide provides a handle for structural diversification to further tune potency and selectivity.

Breast Cancer Cell-Based Phenotypic Screening

Employ as a reference compound or calibrated tool in BT-474 and related HER2+ breast cancer cell assays, where its IC50 of 0.99 µM provides a reproducible benchmark for cytotoxicity screening campaigns . The >10-fold potency loss of the des-benzyl analog confirms its utility as a positive control while the analog serves as a matched negative control.

Structure-Activity Relationship (SAR) Studies on Piperazine N-Substitution Effects

Leverage in systematic SAR studies comparing benzyl, phenyl, methyl, and hydrogen substituents on the piperazine ring to map the contribution of N-substitution to kinase binding, cellular potency, and physicochemical properties. The >10-fold activity difference between benzyl and des-benzyl forms makes this compound a critical tool for elucidating the role of hydrophobic binding pocket interactions.

Quote Request

Request a Quote for (4-Benzylpiperazin-1-yl)(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.